Nelfinavir mesylate hydrate chemical structure and molecular weight
Nelfinavir mesylate hydrate chemical structure and molecular weight
An In-Depth Technical Guide to Nelfinavir Mesylate Hydrate for Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides a comprehensive technical overview of nelfinavir mesylate hydrate, a potent HIV-1 protease inhibitor. This document delves into the critical physicochemical properties, mechanism of action, and analytical methodologies essential for researchers and developers in the pharmaceutical sciences. The structure of this guide is designed to logically present the core scientific information, moving from fundamental properties to practical applications.
Core Molecular Attributes of Nelfinavir Mesylate Hydrate
Nelfinavir mesylate is the methanesulfonate salt of nelfinavir, a synthetic antiviral agent.[1] The conversion of the nelfinavir base to its mesylate salt is a strategic choice in drug development, often employed to enhance properties like solubility and bioavailability, which are critical for oral administration.[2][3] The compound is supplied as a hydrate, meaning it incorporates a variable number of water molecules within its crystal structure; therefore, its molecular weight should be considered on an anhydrous basis for precise calculations, with adjustments made for the specific batch's hydration level.
Chemical Structure and Identity
Nelfinavir is a competitive inhibitor of HIV protease, designed to mimic the transition state of the natural substrate cleavage.[4][5] Its complex structure features multiple chiral centers, contributing to its high specificity for the viral enzyme.
-
Chemical Name : (3S,4aS,8aS)-N-(1,1-Dimethylethyl)decahydro-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-(phenylthio)butyl]-3-isoquinolinecarboxamide methanesulfonate.
-
Synonyms : AG-1343[7]
The structural formula of nelfinavir mesylate is presented below:
Image Source: FDA Label for VIRACEPT® (nelfinavir mesylate)[8]
Physicochemical and Molecular Properties
The physical form and solubility of an active pharmaceutical ingredient (API) are determinants of its formulation strategy and biopharmaceutical performance. Nelfinavir mesylate is a white to off-white amorphous powder.[1][8] A summary of its key quantitative properties is provided in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃₂H₄₅N₃O₄S · CH₄O₃S (or C₃₃H₄₉N₃O₇S₂) | [9] |
| Molecular Weight | 663.89 g/mol (anhydrous basis) | [7] |
| CAS Number | 159989-65-8 | [10] |
| Melting Point | 131-135°C | [11] |
| pKa | -1.2 | [1][11] |
| Water Solubility | 4.5 g/L (Slightly soluble at pH <4) | [1][8][11] |
| Organic Solvent Solubility | Freely soluble in methanol, ethanol; Soluble in DMSO (~70 mg/mL) | [7][8] |
Mechanism of Action: A Dual-Pronged Approach
While renowned as an antiretroviral, the molecular mechanism of nelfinavir extends beyond HIV, encompassing anticancer and anti-inflammatory activities. This multi-modal action makes it a subject of ongoing research for therapeutic repurposing.
Antiviral Activity: HIV Protease Inhibition
Nelfinavir is a potent and highly specific inhibitor of the HIV-1 and HIV-2 proteases, with an in vitro inhibition constant (Ki) of 2 nM.[4][7] The HIV protease is a critical aspartate protease enzyme responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyproteins.[5][6] This cleavage is an essential step in the viral life cycle, producing mature, functional proteins required for the assembly of infectious virions.[12]
Nelfinavir acts as a competitive inhibitor, binding tightly to the active site of the protease.[4][12] This binding prevents the enzyme from processing the polyprotein precursors. Consequently, the virus produces only immature, non-infectious particles, effectively halting the replication cycle and reducing the viral load in the patient.[5][8][12]
Caption: HIV life cycle and the inhibitory action of Nelfinavir.
Anticancer and Anti-inflammatory Pathways
Beyond its antiviral role, nelfinavir has demonstrated significant potential as an anticancer and anti-inflammatory agent. Its mechanisms in these contexts are multifaceted:
-
Induction of Endoplasmic Reticulum (ER) Stress : Nelfinavir can induce ER stress in tumor cells, leading to the unfolded protein response (UPR), autophagy, and ultimately apoptosis (programmed cell death).[4][7][13]
-
Inhibition of Akt Signaling : It inhibits the Akt/PKB signaling pathway, a central node in cell survival, proliferation, and metabolism, which is often hyperactivated in cancer.[4][13]
-
Anti-inflammatory Effects : In macrophages, nelfinavir reduces inflammation by activating protein phosphatase 2 (PP2) and subsequently blocking the mitogen-activated protein kinases (MAPK) signaling pathway.[11][14] This disrupts the production of inflammatory cytokines like TNF and IL-6.[14]
Caption: Anti-inflammatory mechanism of Nelfinavir in macrophages.
Synthesis and Analytical Characterization
For drug development professionals, understanding the synthesis and establishing robust analytical methods for quality control are paramount.
Synthesis Overview
Nelfinavir mesylate is prepared from the nelfinavir free base. The synthesis involves reacting the base with an equimolar amount of methanesulfonic acid.[3] Various methods can be employed for the isolation of the final salt, including spray drying or crystallization. The choice of solvent and anti-solvent in the crystallization process is critical as it can influence the resulting polymorphic form of the drug, which in turn affects its stability and dissolution characteristics.[3]
Analytical Methodologies: A Self-Validating System
Ensuring the identity, purity, and potency of nelfinavir mesylate requires validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. A well-developed HPLC method serves as a self-validating system, where specificity, linearity, accuracy, and precision are rigorously established to guarantee reliable results.
This protocol is a synthesized example based on established methods for the analysis of nelfinavir mesylate in pharmaceutical dosage forms.[15][16]
1. Objective: To quantify Nelfinavir Mesylate and assess its purity.
2. Materials & Reagents:
-
Nelfinavir Mesylate reference standard
-
Acetonitrile (HPLC grade)
-
Monobasic Potassium Phosphate (or similar phosphate salt)
-
Water (HPLC grade)
-
Orthophosphoric acid or Potassium Hydroxide (for pH adjustment)
-
Methanol (for sample preparation)
3. Instrumentation:
-
HPLC system with UV detector
-
Column: ODS (C18), 250 mm x 4.6 mm, 5 µm particle size (or equivalent)[16]
-
Data acquisition and processing software
4. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Phosphate Buffer (pH 6.0) in a 90:10 v/v ratio.[16] The choice of a high organic ratio (90% ACN) is indicative of the compound's lipophilic nature. The buffer controls the ionization state of any residual acidic or basic functional groups to ensure sharp, symmetrical peaks.
-
Flow Rate: 1.2 mL/min.[16]
-
Detection Wavelength: 230 nm.[16]
-
Column Temperature: Ambient or controlled at 40°C.[17]
-
Injection Volume: 20 µL.
5. Procedure:
- Step 1: Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH to 6.0. Filter and degas. Mix with acetonitrile in the specified ratio.
- Step 2: Standard Solution Preparation: Accurately weigh and dissolve the nelfinavir mesylate reference standard in methanol to prepare a stock solution. Further dilute with the mobile phase to create a series of calibration standards (e.g., 1-20 µg/mL).[16]
- Step 3: Sample Preparation: For tablets, weigh and finely powder a representative number of tablets. Dissolve an amount of powder equivalent to a single dose in methanol, sonicate to ensure complete dissolution, and filter to remove excipients. Dilute the filtrate with the mobile phase to fall within the calibration range.
- Step 4: System Suitability: Inject a standard solution multiple times. The system is deemed ready if parameters like theoretical plates, tailing factor, and %RSD of peak areas are within predefined limits (e.g., %RSD < 2%). This step validates the performance of the chromatographic system on the day of analysis.
- Step 5: Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solutions. The retention time for nelfinavir mesylate is expected to be approximately 6.7 minutes under these conditions.[16]
- Step 6: Calculation: Quantify the amount of nelfinavir mesylate in the sample by comparing its peak area to the calibration curve.
6. Validation: The method must be validated according to ICH guidelines, demonstrating linearity (R² > 0.999), accuracy (recovery studies), precision (repeatability and intermediate precision), and specificity (forced degradation studies).[15][16]
Caption: A typical workflow for the HPLC analysis of Nelfinavir Mesylate.
References
-
Nelfinavir Mesylate | Drug Information, Uses, Side Effects, Chemistry . PharmaCompass.com. [Link]
-
VIRACEPT (nelfinavir mesylate) Label . U.S. Food and Drug Administration. [Link]
-
Nelfinavir . Wikipedia. [Link]
-
What is the mechanism of Nelfinavir Mesylate? . Patsnap Synapse. [Link]
-
Nelfinavir Mesylate | C33H49N3O7S2 | CID 64142 . PubChem, National Center for Biotechnology Information. [Link]
-
Boudewijns, R., et al. (2022). HIV protease inhibitors Nelfinavir and Lopinavir/Ritonavir markedly improve lung pathology in SARS-CoV-2-infected Syrian hamsters despite lack of an antiviral effect . bioRxiv. [Link]
- Crystalline forms of Nelfinavir mesylate.
-
Menaka, T., et al. (2011). Spectrophotometric Method for estimation of Nelfinavir mesylate . International Journal of PharmTech Research. [Link]
-
Seshachalam, V., & Harindran, J. (2007). Determination of nelfinavir mesylate as bulk drug and in pharmaceutical dosage form by stability indicating HPLC . Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Suneetha, A. (2011). RP-HPLC Method for the Estimation of Nelfinavir Mesylate in Tablet Dosage Form . ResearchGate. [Link]
-
Nelfinavir | C32H45N3O4S | CID 64143 . PubChem, National Center for Biotechnology Information. [Link]
-
Suneetha, A., & Rao, G. (2011). Spectrophometric Determination of Nelfinavir Mesylate . ResearchGate. [Link]
-
Nelfinavir Mesylate Monograph for Professionals . Drugs.com. [Link]
-
Wallet, M. A., et al. (2012). The HIV-1 protease inhibitor nelfinavir activates PP2 and inhibits MAPK signaling in macrophages: a pathway to reduce inflammation . Journal of Leukocyte Biology. [Link]
Sources
- 1. Nelfinavir Mesylate | C33H49N3O7S2 | CID 64142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. US8367832B2 - Crystalline forms of Nelfinavir mesylate - Google Patents [patents.google.com]
- 4. Nelfinavir - Wikipedia [en.wikipedia.org]
- 5. Nelfinavir | C32H45N3O4S | CID 64143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. HIV protease inhibitors Nelfinavir and Lopinavir/Ritonavir markedly improve lung pathology in SARS-CoV-2-infected Syrian hamsters despite lack of an antiviral effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nelfinavir Mesylate | Cell Signaling Technology [cellsignal.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Nelfinavir Mesylate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Nelfinavir mesylate | 159989-65-8 [chemicalbook.com]
- 12. What is the mechanism of Nelfinavir Mesylate? [synapse.patsnap.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The HIV-1 protease inhibitor nelfinavir activates PP2 and inhibits MAPK signaling in macrophages: a pathway to reduce inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Determination of nelfinavir mesylate as bulk drug and in pharmaceutical dosage form by stability indicating HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
